RIBONUCLEIC ACID, TRANSFER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ribonucleic Acid, Transfer: is a type of ribonucleic acid that plays a crucial role in the process of translating genetic information from messenger ribonucleic acid into proteins. It is found in the cytoplasm of cells and is responsible for carrying amino acids to the ribosome, where proteins are synthesized. Each molecule of transfer ribonucleic acid is specific to one of the twenty amino acids used in protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chemical Synthesis: Transfer ribonucleic acid can be synthesized chemically using solid-phase synthesis techniques. This involves the stepwise addition of ribonucleotides to a growing chain, which is anchored to a solid support.

In Vitro Transcription: This method involves using a DNA template to transcribe ribonucleic acid in vitro.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Hydrolysis: Transfer ribonucleic acid can undergo hydrolysis, where the phosphodiester bonds between nucleotides are cleaved by water molecules.

Transesterification: This reaction involves the transfer of an ester group from one molecule to another.

Common Reagents and Conditions

Ribonucleases: Enzymes that catalyze the hydrolysis of ribonucleic acid molecules.

RNA Polymerase: An enzyme used in the in vitro transcription of ribonucleic acid from a DNA template.

Major Products

Aplicaciones Científicas De Investigación

Chemistry

Structural Studies: Transfer ribonucleic acid is used in crystallography and nuclear magnetic resonance studies to understand its three-dimensional structure and interactions with other molecules.

Biology

Protein Synthesis: Transfer ribonucleic acid is essential for translating genetic information into proteins, making it a fundamental component of cellular machinery.

Medicine

Gene Therapy: Transfer ribonucleic acid is explored as a potential tool for delivering therapeutic genes to target cells.

Disease Research: Mis-charged transfer ribonucleic acids are studied to understand their role in diseases and cellular dysfunctions.

Industry

Mecanismo De Acción

Transfer ribonucleic acid functions as an adaptor molecule in protein synthesis. It accurately recognizes and binds to specific amino acids and transfers them to the ribosome, where they are incorporated into a growing polypeptide chain. This process is facilitated by aminoacyl-tRNA synthetases, which ensure the correct pairing of amino acids with their corresponding transfer ribonucleic acids . The anticodon region of transfer ribonucleic acid pairs with the codon on messenger ribonucleic acid, ensuring the correct sequence of amino acids in the protein .

Comparación Con Compuestos Similares

Similar Compounds

Messenger Ribonucleic Acid (mRNA): Unlike transfer ribonucleic acid, messenger ribonucleic acid carries genetic information from DNA to the ribosome for protein synthesis.

Ribosomal Ribonucleic Acid (rRNA): This type of ribonucleic acid forms the core of ribosomes and catalyzes protein synthesis.

Uniqueness

Propiedades

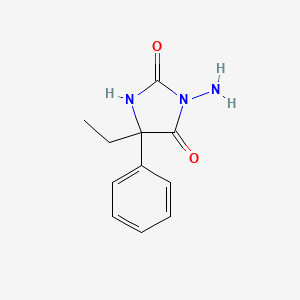

Número CAS |

120991-81-3 |

|---|---|

Fórmula molecular |

C17H25Cl2N5O |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.